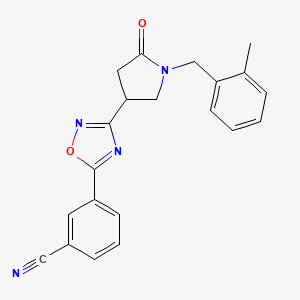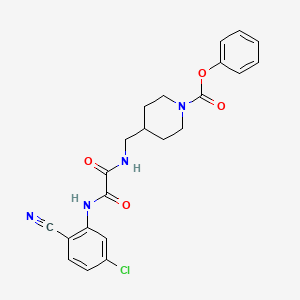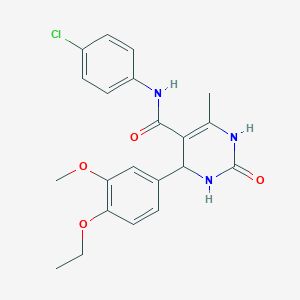
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to inhibit the activity of UV radiation.
Mécanisme D'action
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate works by absorbing UV radiation and converting it into heat energy. This prevents the UV radiation from penetrating the skin or plastic/polymer products, thus preventing damage or degradation.
Biochemical and Physiological Effects
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate has no known biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in lab experiments include its ability to prevent UV radiation damage to skin or plastic/polymer products, and its ease of incorporation into formulations. The limitations include its cost and the fact that it is not effective against all types of UV radiation.
Orientations Futures
There are several future directions for research on tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate. These include:
1. Development of more efficient synthesis methods to reduce the cost of production.
2. Investigation of the potential for using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in the treatment of UV radiation-related skin diseases.
3. Exploration of the potential for using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in the formulation of food packaging materials to prevent degradation caused by UV radiation.
4. Investigation of the potential for using tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate in the development of new types of sunscreen formulations with improved efficacy against all types of UV radiation.
Méthodes De Synthèse
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate can be synthesized using a two-step process. The first step involves the reaction of 2-(tert-butoxycarbonylamino)-2-methyl-1-propanol with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate. The second step involves the reaction of tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate with oxirane in the presence of a catalyst such as triethylamine to form tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate.
Applications De Recherche Scientifique
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate is widely used in scientific research applications due to its ability to inhibit the activity of UV radiation. It is commonly used in the formulation of sunscreens and other cosmetic products to prevent skin damage caused by UV radiation. It is also used in the formulation of plastic and polymer products to prevent degradation caused by UV radiation.
Propriétés
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)20(11-13-7-6-10-23-13)12-21-15-9-5-4-8-14(15)18-19-21/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSGULHNZRVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCO1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)


![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)

![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
